Chiral 6-Azaspiro[2.5]octanes Exhibit R-Enantiomer-Dependent M4 Receptor Potency: A Structural Determinant Absent in Achiral Analogs
Chiral 6-azaspiro[2.5]octane derivatives demonstrate that the (R)-enantiomer configuration is essential for M4 muscarinic acetylcholine receptor antagonist potency. X-ray crystallographic analysis of early-generation analogs confirmed that the R enantiomer possesses excellent human and rat M4 potency, whereas the S enantiomer exhibits substantially reduced activity. This stereochemical dependence directly informs procurement decisions: access to enantiomerically pure 6-azaspiro[2.5]octan-5-one as a starting material enables stereocontrolled synthesis of pharmacologically active M4 antagonists [1].
| Evidence Dimension | M4 muscarinic acetylcholine receptor antagonist potency |
|---|---|
| Target Compound Data | (R)-enantiomer of chiral 6-azaspiro[2.5]octane derivatives: high M4 potency; (S)-enantiomer: substantially reduced potency |
| Comparator Or Baseline | (S)-enantiomer of same 6-azaspiro[2.5]octane scaffold |
| Quantified Difference | Potency difference not numerically reported in abstract; stereochemical dependence confirmed by X-ray crystallography |
| Conditions | Human and rat M4 mAChR in vitro functional assays |
Why This Matters
Procurement of enantiopure 6-azaspiro[2.5]octan-5-one or its chiral derivatives is a critical determinant of M4 receptor antagonist development success; racemic or opposite-enantiomer material will yield inactive or subpotent compounds, necessitating costly chiral resolution steps.
- [1] Bender AM, Carter TR, Spock M, et al. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorg Med Chem Lett. 2022;56:128479. View Source
